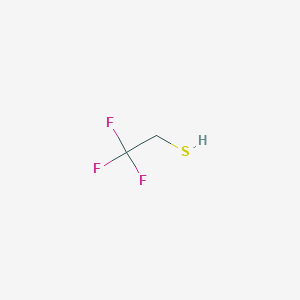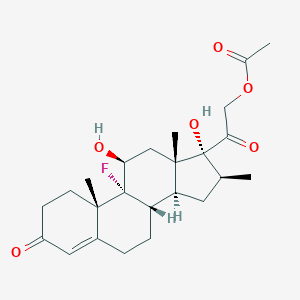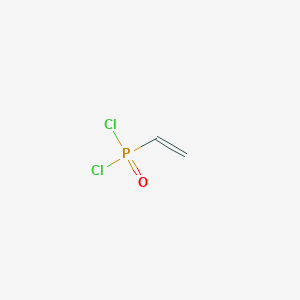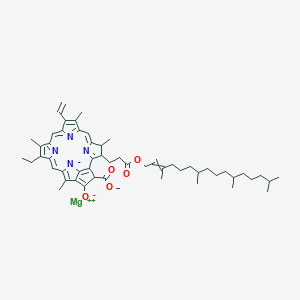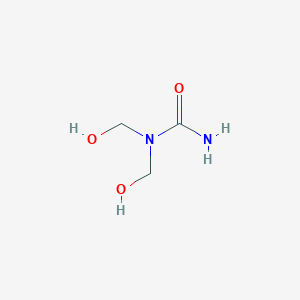
Bis(hydroxymethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(hydroxymethyl)urea, also known as BHU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BHU is a white crystalline powder that is soluble in water and has a molecular weight of 146.1 g/mol. This compound has been synthesized using various methods and has shown promising results in scientific research.
作用机制
The mechanism of action of Bis(hydroxymethyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in cells. Bis(hydroxymethyl)urea has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning. Bis(hydroxymethyl)urea has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
生化和生理效应
Bis(hydroxymethyl)urea has been shown to have various biochemical and physiological effects, depending on the application. In medicine, Bis(hydroxymethyl)urea has been shown to induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase, and reduce inflammation. In agriculture, Bis(hydroxymethyl)urea has been shown to enhance plant growth and increase crop yield. Bis(hydroxymethyl)urea has also been shown to inhibit the growth of various weeds. In materials science, Bis(hydroxymethyl)urea has been shown to enhance the properties of various materials such as resins and adhesives.
实验室实验的优点和局限性
One advantage of using Bis(hydroxymethyl)urea in lab experiments is its low toxicity and high solubility in water, which makes it easy to handle and manipulate. Another advantage is its versatility, as it can be used in various applications such as medicine, agriculture, and materials science. However, one limitation of using Bis(hydroxymethyl)urea in lab experiments is its high cost, which can limit its use in large-scale experiments.
未来方向
There are many future directions for the study of Bis(hydroxymethyl)urea. In medicine, further studies are needed to explore the potential use of Bis(hydroxymethyl)urea as an anticancer agent and in the treatment of Alzheimer's disease. In agriculture, further studies are needed to explore the potential use of Bis(hydroxymethyl)urea as a fertilizer and herbicide. In materials science, further studies are needed to explore the potential use of Bis(hydroxymethyl)urea in the synthesis of various materials and as a flame retardant. Overall, Bis(hydroxymethyl)urea is a promising compound that has the potential to make significant contributions in various fields.
合成方法
Bis(hydroxymethyl)urea can be synthesized using various methods, including the reaction of urea with formaldehyde and subsequent hydrolysis to obtain Bis(hydroxymethyl)urea. Another method involves the reaction of formaldehyde with urea in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
科学研究应用
Bis(hydroxymethyl)urea has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, Bis(hydroxymethyl)urea has shown promising results as an anticancer agent due to its ability to induce apoptosis in cancer cells. Bis(hydroxymethyl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
In agriculture, Bis(hydroxymethyl)urea has been studied for its potential use as a fertilizer due to its ability to enhance plant growth and increase crop yield. Bis(hydroxymethyl)urea has also been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of various weeds.
In materials science, Bis(hydroxymethyl)urea has been studied for its potential use in the synthesis of various materials such as resins and adhesives. Bis(hydroxymethyl)urea has also been studied for its potential use as a flame retardant due to its ability to inhibit the combustion of materials.
属性
CAS 编号 |
1448-99-3 |
|---|---|
产品名称 |
Bis(hydroxymethyl)urea |
分子式 |
C3H8N2O3 |
分子量 |
120.11 g/mol |
IUPAC 名称 |
1,1-bis(hydroxymethyl)urea |
InChI |
InChI=1S/C3H8N2O3/c4-3(8)5(1-6)2-7/h6-7H,1-2H2,(H2,4,8) |
InChI 键 |
QAGFPFWZCJWYRP-UHFFFAOYSA-N |
SMILES |
C(N(CO)C(=O)N)O |
规范 SMILES |
C(N(CO)C(=O)N)O |
其他 CAS 编号 |
25155-29-7 |
同义词 |
Urea, N,N-bis(hydroxymethyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



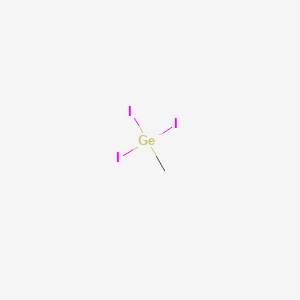
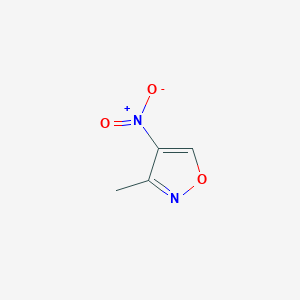
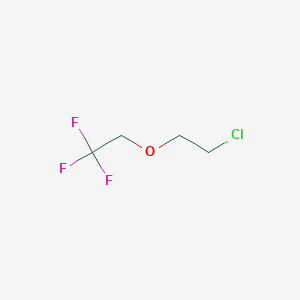
![[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B73360.png)
![[R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride](/img/structure/B73361.png)
![1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B73362.png)
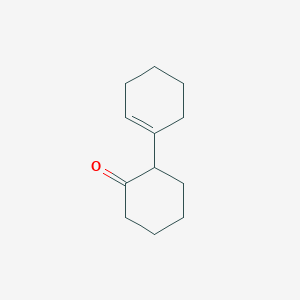
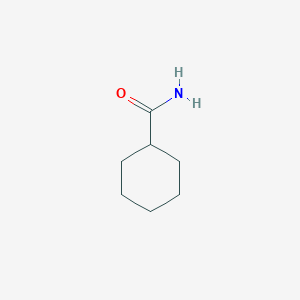
![2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide](/img/structure/B73367.png)
